2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
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Overview
Description
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DPA-714 and is a selective ligand for the translocator protein (TSPO), which is expressed in the outer mitochondrial membrane of various cell types.
Mechanism of Action
DPA-714 binds selectively to 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide, which is expressed in various cell types, including microglia, astrocytes, and immune cells. 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide has been implicated in various cellular processes, including mitochondrial function, steroidogenesis, and apoptosis.
Biochemical and Physiological Effects:
The binding of DPA-714 to 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide has been shown to modulate various cellular processes, including the regulation of mitochondrial function, the induction of apoptosis, and the modulation of immune responses. DPA-714 has also been shown to have anti-inflammatory effects in various animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of DPA-714 is its selectivity for 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide, which allows for specific targeting of cells expressing this protein. However, one of the limitations of DPA-714 is its relatively low affinity for 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on DPA-714, including the development of more potent 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide ligands, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its role in various cellular processes. Additionally, the use of DPA-714 as a radioligand for imaging 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide expression in the brain has the potential to provide valuable insights into the pathophysiology of various neurological disorders.
Synthesis Methods
The synthesis of DPA-714 involves the reaction of 2-acetylpyrazine with 3,5-dimethylphenyl isothiocyanate and 2-methylphenylamine. The resulting product is purified through column chromatography to obtain the final compound.
Scientific Research Applications
DPA-714 has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, DPA-714 has been used as a radioligand for imaging 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide expression in the brain, which has been linked to various neurological disorders such as Alzheimer's disease and multiple sclerosis.
In oncology, DPA-714 has been shown to have potential as a therapeutic agent for the treatment of various cancers. Studies have shown that DPA-714 can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-10-15(2)12-17(11-14)24-9-8-22-20(21(24)26)27-13-19(25)23-18-7-5-4-6-16(18)3/h4-12H,13H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXXPISLDGXUIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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